A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenol
A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data, outlining experimental considerations, and providing a logical framework for its application.
Core Physical Properties
Precise experimental determination of all physical properties for 2,6-Difluoro-4-methoxyphenol is not extensively documented in publicly available literature. However, based on information from chemical suppliers and computational predictions, the following data has been compiled. It is crucial to note that predicted values are estimations and should be verified experimentally for critical applications.
Table 1: Summary of Physical Properties for 2,6-Difluoro-4-methoxyphenol
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 160.12 g/mol | --INVALID-LINK-- |
| Melting Point | 67-71 °C | --INVALID-LINK-- |
| Boiling Point | Not Experimentally Determined (Predicted) | N/A |
| Density | Not Experimentally Determined (Predicted) | N/A |
| Solubility | Not Experimentally Determined (Predicted) | N/A |
| pKa | Not Experimentally Determined (Predicted) | N/A |
| Purity | ≥97% | --INVALID-LINK-- |
Experimental Protocols and Considerations
Melting Point Determination
The melting point of 67-71 °C suggests that a standard capillary melting point apparatus can be utilized.
Methodology:
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A small, dry sample of 2,6-Difluoro-4-methoxyphenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Spectroscopic Characterization
Standard spectroscopic techniques are essential for the structural confirmation and purity assessment of 2,6-Difluoro-4-methoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the fluorine substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
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¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the phenolic group, C-O stretching of the methoxy and phenol groups, aromatic C-H and C=C stretching, and the C-F stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like 2,6-Difluoro-4-methoxyphenol.
Caption: Physicochemical Profiling Workflow.
Predicted Properties and Their Implications
Due to the limited availability of experimental data, computational modeling can provide valuable insights into the physicochemical properties of 2,6-Difluoro-4-methoxyphenol.
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Boiling Point: The presence of a hydroxyl group allows for hydrogen bonding, which would suggest a relatively high boiling point compared to non-hydroxylated analogues. However, the fluorine atoms may influence intermolecular interactions.
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Density: As a solid at room temperature, its density is expected to be greater than that of water.
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Solubility: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially conferring some aqueous solubility. However, the overall aromatic and fluorinated structure may lead to a preference for solubility in organic solvents.
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pKa: The acidity of the phenolic proton is significantly influenced by the two electron-withdrawing fluorine atoms in the ortho positions. These are expected to lower the pKa compared to phenol or 4-methoxyphenol, making 2,6-Difluoro-4-methoxyphenol a stronger acid.
Conclusion
This technical guide consolidates the currently available physical property data for 2,6-Difluoro-4-methoxyphenol. While some fundamental properties have been established by commercial suppliers, a comprehensive experimental characterization of its boiling point, density, solubility, and pKa is warranted to fully enable its potential in research and development. The provided logical workflow and discussion of predictive properties offer a framework for further investigation of this and other novel chemical entities.











